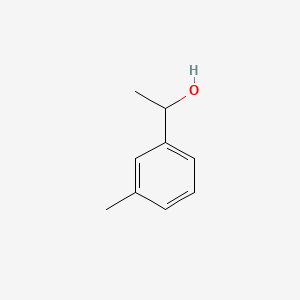

1-(3-Methylphenyl)ethanol

CAS No.: 7287-81-2

Cat. No.: VC3901768

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7287-81-2 |

|---|---|

| Molecular Formula | C9H12O |

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | 1-(3-methylphenyl)ethanol |

| Standard InChI | InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3 |

| Standard InChI Key | SPNHUMWMKXWVIU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(C)O |

| Canonical SMILES | CC1=CC(=CC=C1)C(C)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(3-methylphenyl)ethanol, reflecting the hydroxyl group (-OH) on the ethyl chain attached to the 3-methyl-substituted benzene ring . Common synonyms include:

Molecular and Structural Data

The compound’s molecular formula, C₉H₁₂O, corresponds to a monocyclic aromatic alcohol. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 136.19 g/mol | |

| SMILES | CC1=CC(=CC=C1)C(C)O | |

| InChI Key | SPNHUMWMKXWVIU-UHFFFAOYSA-N | |

| Stereochemistry | Chiral center at benzylic carbon |

The presence of a chiral center (indicated by [C@@H] in the SMILES string from ChemDiv ) suggests enantiomeric forms, though most commercial preparations are racemic unless specified.

Physical and Chemical Properties

Physicochemical Parameters

1-(3-Methylphenyl)ethanol is a liquid at room temperature with the following properties:

The relatively high boiling point compared to simpler alcohols (e.g., ethanol: 78.37°C) reflects increased van der Waals forces due to the aromatic ring and methyl group.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Grignard reaction or ketone reduction:

-

Grignard Route:

Reaction of 3-methylbenzaldehyde with ethyl magnesium bromide forms 1-(3-methylphenyl)ethanol after acidic workup . -

Reduction of 1-(3-Methylphenyl)ethanone:

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the secondary alcohol .

Industrial Manufacturing

Large-scale production likely employs catalytic hydrogenation of 1-(3-methylphenyl)ethanone using palladium or nickel catalysts under pressurized H₂ . This method offers high yields and scalability.

Chemical Reactivity and Derivatives

Oxidation Reactions

1-(3-Methylphenyl)ethanol oxidizes to 1-(3-methylphenyl)ethanone under strong oxidizing conditions (e.g., KMnO₄ or CrO₃) :

Esterification and Ether Formation

The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or forms ethers via Williamson synthesis :

Substitution Reactions

Treatment with thionyl chloride (SOCl₂) converts the alcohol to 1-(3-methylphenyl)ethyl chloride, a useful alkylating agent .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). For example, chiral benzylic alcohols are pivotal in asymmetric synthesis of antihistamines or antipsychotics .

Fragrance and Flavor Industry

Its aromatic profile makes it a candidate for synthetic fragrances, though commercial use requires further toxicological evaluation .

Materials Science

As a monomer, it could polymerize into polyesters or polycarbonates with enhanced thermal stability due to the rigid phenyl group .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is suitable for purity assessment.

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a prominent [M+H]⁺ ion at m/z 137.09610, with a predicted collision cross-section (CCS) of 127.6 Ų .

Comparative Analysis with Structural Analogs

| Compound | Structure | Key Differences |

|---|---|---|

| 1-(4-Methylphenyl)ethanol | Methyl at para position | Altered electronic effects |

| 1-Phenylethanol | No methyl substitution | Lower boiling point (203°C) |

The meta-methyl group in 1-(3-methylphenyl)ethanol enhances steric hindrance, affecting reaction kinetics compared to its para isomer .

Regulatory and Environmental Considerations

Biodegradability

No specific data are available, but aromatic alcohols generally exhibit moderate biodegradability via microbial oxidation of the alkyl chain.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume